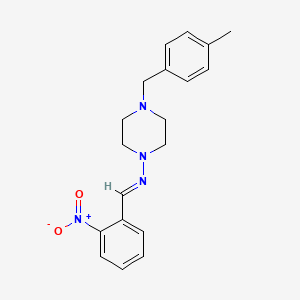![molecular formula C17H25Cl3N2O B11982215 N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide](/img/structure/B11982215.png)
N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide is a synthetic organic compound with the molecular formula C17H25Cl3N2O It is known for its unique structure, which includes a trichloromethyl group, a toluidine moiety, and an octanamide chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide typically involves the reaction of 4-toluidine with 2,2,2-trichloroethyl octanoate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Purification of the final product is achieved through techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trichloromethyl group to a less chlorinated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides and chlorinated by-products.
Reduction: Formation of less chlorinated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The toluidine moiety may interact with aromatic residues in proteins, influencing their activity. The octanamide chain provides hydrophobic interactions that can affect the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- N-[2,2,2-trichloro-1-(2-toluidino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(3-toluidino)ethyl]octanamide
- N-[2,2,2-trichloro-1-(4-chloroanilino)ethyl]octanamide
Uniqueness
N-[2,2,2-trichloro-1-(4-toluidino)ethyl]octanamide is unique due to its specific substitution pattern and the presence of the octanamide chain. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C17H25Cl3N2O |
|---|---|
分子量 |
379.7 g/mol |
IUPAC名 |
N-[2,2,2-trichloro-1-(4-methylanilino)ethyl]octanamide |
InChI |
InChI=1S/C17H25Cl3N2O/c1-3-4-5-6-7-8-15(23)22-16(17(18,19)20)21-14-11-9-13(2)10-12-14/h9-12,16,21H,3-8H2,1-2H3,(H,22,23) |
InChIキー |
DARAKBGXSWAPOM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=CC=C(C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(4-chlorophenyl)-4-(4-methylphenyl)-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B11982138.png)

![3-(9H-carbazol-9-yl)-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}propanehydrazide](/img/structure/B11982151.png)
![Methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11982165.png)



![(5E)-5-(4-butoxybenzylidene)-2-(4-tert-butylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11982197.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11982200.png)
![5-Cyclohexyl-4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11982207.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B11982222.png)

